

Technical Support Center: Torkinib (42-(2-Tetrazolyl)rapamycin) In Vivo Studies

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Compound of Interest

Compound Name: 42-(2-Tetrazolyl)rapamycin

Cat. No.: B560544

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Torkinib (also known as PP242 or **42-(2-Tetrazolyl)rapamycin**) in in vivo experiments, with a focus on strategies to adjust dosage and mitigate toxicity.

Frequently Asked Questions (FAQs)

Q1: What is Torkinib and what is its mechanism of action?

A1: Torkinib (PP242) is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTOR Complex 1 (mTORC1), Torkinib is a dual inhibitor, targeting the kinase activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to a more comprehensive blockade of mTOR signaling pathways that regulate cell growth, proliferation, and survival.

Q2: What are the reported effective doses of Torkinib in preclinical models?

A2: In a mouse model of p190-transformed BCR-ABL leukemia, oral administration of Torkinib at doses of 30 and 60 mg/kg significantly delayed the onset of leukemia.[3] Another study in a colon cancer xenograft mouse model reported a reduction in tumor size and weight after three weeks of treatment, although the specific dose was not mentioned.[4] It is crucial to perform dose-response studies in your specific animal model to determine the optimal therapeutic dose.

Q3: What are the known toxicities associated with Torkinib in vivo?

A3: Specific, quantitative toxicity data such as the Maximum Tolerated Dose (MTD) or LD50 for Torkinib are not readily available in the public domain. However, one study in a colon cancer xenograft mouse model noted that after three weeks of treatment, there were "no critical toxicities" observed.[4] As Torkinib is an mTOR inhibitor, it is prudent to consider the known class-effects of mTOR inhibitors, which can include metabolic abnormalities (hyperglycemia, hyperlipidemia), hematological effects, dermatologic toxicities, and gastrointestinal issues.[1][5]

Q4: How should I formulate Torkinib for in vivo administration?

A4: The formulation of Torkinib will depend on the route of administration. For oral gavage in mice, a common vehicle is a suspension in 20% DMSO, 40% PEG-400, and 40% saline.[6] Another suggested vehicle for oral administration is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3] For intraperitoneal (IP) injection, a solution can be prepared in a vehicle containing 20% DMSO, 40% PEG-400, and 40% saline.[6] It is recommended to prepare fresh solutions for in vivo experiments.

Troubleshooting Guide: Managing In Vivo Toxicity

This guide provides troubleshooting strategies for common issues encountered during in vivo studies with Torkinib, with a focus on adjusting dosage to mitigate adverse effects.

| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
|--|--|---|
| Significant Weight Loss (>15-20%) or Reduced Food/Water Intake | Drug-related toxicity, potentially affecting metabolism or causing gastrointestinal distress. | <ul style="list-style-type: none">- Dose Reduction: Reduce the dosage of Torkinib by 25-50% and monitor the animals closely.- Dosing Holiday: Implement a "drug holiday" of 1-2 days to allow for recovery before resuming treatment at a lower dose or less frequent schedule.- Supportive Care: Provide nutritional support with palatable, high-calorie food and hydration.- Vehicle Control: Ensure that the vehicle alone is not causing adverse effects by treating a cohort of animals with the vehicle only. |
| Skin Rash, Dermatitis, or Hair Loss | A known class-effect of mTOR inhibitors. [1] [2] [5] | <ul style="list-style-type: none">- Topical Treatment: Consult with a veterinarian about the use of topical corticosteroids to manage skin inflammation.[2]- Dose Adjustment: Consider a dose reduction or intermittent dosing schedule. |
| Lethargy, Hunched Posture, or other signs of Distress | General malaise due to systemic toxicity. | <ul style="list-style-type: none">- Immediate Dose Interruption: Temporarily halt dosing and provide supportive care.- Comprehensive Health Monitoring: Perform regular health checks, including monitoring of body temperature and behavior.- Re-evaluate Dosing Regimen: If signs of distress persist, a |

significant dose reduction or termination of the experiment for the affected animals may be necessary.

| | | |
|---|--|---|
| Elevated Blood Glucose Levels (Hyperglycemia) | Inhibition of the PI3K/Akt/mTOR pathway can lead to insulin resistance, a known side effect of mTOR inhibitors.[7] | - Blood Glucose Monitoring: Regularly monitor blood glucose levels. - Dose Titration: Start with a lower dose of Torkinib and gradually escalate while monitoring blood glucose. - Dietary Management: Consider providing a standard, controlled diet to all animals. |
|---|--|---|

Quantitative Data Summary

Table 1: In Vitro Potency of Torkinib (PP242)

| Target/Assay | Cell Line/System | IC50 / GI50 | Reference |
|----------------------------------|------------------|----------------|-----------|
| mTOR (cell-free) | - | 8 nM | [8] |
| mTORC1 (cell-free) | - | 30 nM | [3] |
| mTORC2 (cell-free) | - | 58 nM | [3] |
| p190-transformed murine BM cells | - | 12 nM (GI50) | [9] |
| SUP-B15 cells | - | 90 nM (GI50) | [9] |
| K562 cells | - | 85 nM (GI50) | [9] |
| SKOV3 cells | - | 0.49 µM (GI50) | [9] |
| PC3 cells | - | 0.19 µM (GI50) | [9] |
| 786-O cells | - | 2.13 µM (GI50) | [9] |
| U87 cells | - | 1.57 µM (GI50) | [9] |

Table 2: Potential In Vivo Adverse Events Associated with the mTOR Inhibitor Class

| Adverse Event | Potential Clinical Signs in Animals | Management Considerations | Reference |
|------------------|--------------------------------------|---|---|
| Metabolic | Hyperglycemia, hyperlipidemia | Monitor blood glucose and lipids. Adjust diet. Dose reduction. | [1] [5] [7] |
| Dermatologic | Rash, stomatitis, poor wound healing | Topical treatments. Dose reduction or interruption. | [1] [2] [5] |
| Gastrointestinal | Diarrhea, decreased appetite | Supportive care. Dose reduction. | [1] [5] |
| Hematologic | Anemia, thrombocytopenia | Monitor complete blood counts. Dose adjustment. | [1] [5] |
| Pulmonary | Non-infectious pneumonitis | Monitor for respiratory distress. Requires immediate veterinary attention and cessation of treatment. | [10] |

Experimental Protocols

Protocol 1: In Vivo Dose-Range Finding Study for Torkinib

- **Animal Model:** Select a relevant rodent model (e.g., mice or rats) for your study.
- **Acclimatization:** Allow animals to acclimate to the facility for at least one week before the start of the experiment.
- **Group Allocation:** Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose). A typical starting dose could be based on effective doses reported in the literature (e.g., starting around 10-30 mg/kg for oral administration in mice).

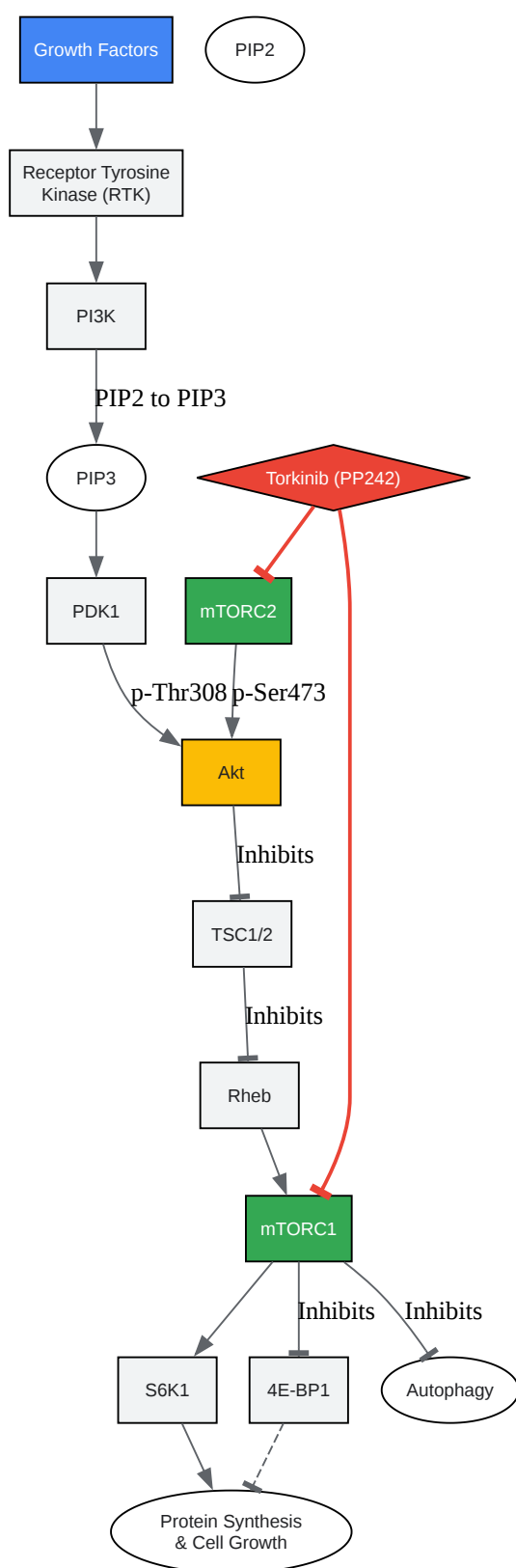
- Formulation: Prepare Torkinib in a suitable vehicle (e.g., 20% DMSO, 40% PEG-400, and 40% saline for oral gavage).[6] Prepare fresh formulations regularly.
- Administration: Administer Torkinib at the designated doses and route (e.g., daily oral gavage) for a defined period (e.g., 14-28 days).
- Monitoring:
 - Daily: Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, fur condition). Record body weights and food/water consumption.
 - Weekly: Collect blood samples for hematology and clinical chemistry analysis.
- Endpoint: At the end of the study, perform a complete necropsy and collect tissues for histopathological examination.
- Data Analysis: Analyze the data to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.

Protocol 2: Monitoring mTOR Pathway Inhibition In Vivo

- Treatment: Treat animals with Torkinib at the desired dose and for the specified duration.
- Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly collect tissues of interest (e.g., tumor, liver, muscle).
- Protein Extraction: Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
- Western Blot Analysis:
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against key mTOR pathway proteins, including:
 - Phospho-S6 Ribosomal Protein (Ser235/236) - a marker of mTORC1 activity.

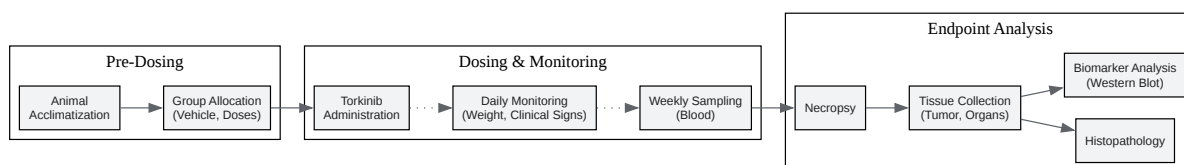
- Phospho-4E-BP1 (Thr37/46) - another marker of mTORC1 activity.
- Phospho-Akt (Ser473) - a marker of mTORC2 activity.
- Use antibodies against the total forms of these proteins as loading controls.
- Data Quantification: Quantify the band intensities to determine the extent of mTOR pathway inhibition in different tissues.

Visualizations



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Caption: Torkinib (PP242) inhibits both mTORC1 and mTORC2 signaling pathways.



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Caption: A general workflow for in vivo studies with Torkinib.

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